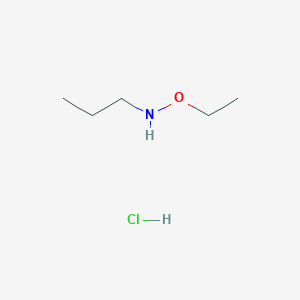

Ethoxy(propyl)amine hydrochloride

Descripción

Contextualization within Modern Amine and Ether Chemistry

Amines and ethers are fundamental classes of organic compounds, each with distinct and significant roles in chemistry. Amines, characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups, are prevalent in biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. alkylamines.com Ethers, which contain an oxygen atom connected to two alkyl or aryl groups, are often utilized as solvents due to their relative inertness and ability to dissolve a wide range of organic compounds.

Ethoxy(propyl)amine hydrochloride represents a hybrid of these two important functional groups. This bifunctionality allows it to participate in a variety of chemical reactions characteristic of both amines and ethers. The amine group provides a site for nucleophilic attack, salt formation, and reactions with electrophiles, while the ether linkage offers stability and influences the compound's solubility and physical properties. The hydrochloride salt form enhances its water solubility and stability, making it easier to handle and store compared to its free base form.

The study of such bifunctional molecules is a growing area in modern chemistry, as it offers pathways to create complex molecular architectures with tailored properties. The interplay between the amine and ether functionalities within the same molecule can lead to unique reactivity and applications that are not achievable with monofunctional analogs.

Significance in Advanced Organic Synthesis and Material Sciences

In the realm of advanced organic synthesis, ethoxy(propyl)amine and its derivatives serve as valuable building blocks. The primary amine group can be readily transformed into a wide array of other functional groups, such as amides, imines, and sulfonamides. This versatility makes it a useful intermediate in the construction of more complex target molecules. For instance, the amine can be a key component in the formation of certain heterocyclic compounds, which are scaffolds for many pharmaceutical agents.

In material sciences, the incorporation of molecules like ethoxy(propyl)amine can impart specific properties to polymers and other materials. The amine functionality can act as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and polyimines. The ether linkage can enhance the flexibility and thermal stability of the resulting polymer. The ability to modify surfaces is another area of interest; the amine group can be used to anchor the molecule to a substrate, while the ethoxy group can alter the surface energy and wettability of the material.

The hydrochloride form of the compound is particularly relevant in contexts where controlled release or specific pH-dependent behavior is desired. The salt can be incorporated into a material and the active amine released under specific environmental conditions. This has potential applications in areas such as controlled-release drug delivery systems and smart materials that respond to changes in pH.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C5H14ClNO |

| Molecular Weight | 139.62 g/mol |

| IUPAC Name | N-ethoxypropan-2-amine;hydrochloride |

| CAS Number | 3332-29-4 |

Note: The properties listed are for the hydrochloride salt. The free base, ethoxy(propyl)amine, has different properties.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-ethoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5-6-7-4-2;/h6H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMUZQUIPQAAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNOCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Transformation Pathways of Ethoxy Propyl Amine Hydrochloride

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in ethoxy(propyl)amine contains a lone pair of electrons, making it a potent nucleophile. chemguide.co.uk This inherent nucleophilicity is the driving force behind its reactions with a wide range of electron-deficient species, known as electrophiles. libretexts.org Although the commercially available hydrochloride salt form has this lone pair protonated, rendering it non-nucleophilic, the free amine can be readily generated in situ or by treatment with a base. libretexts.orglibretexts.org Once liberated, the primary amine (3-ethoxypropylamine) can engage in numerous transformations.

The free amine form of ethoxy(propyl)amine reacts readily with various electrophiles. All primary amines contain an active lone pair of electrons on the highly electronegative nitrogen atom, which is attracted to positive or slightly positive parts of other molecules. chemguide.co.uk Key examples include reactions with alkyl halides and sulfonyl chlorides.

Alkylation: In a reaction with alkyl halides (e.g., bromoethane), the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide in what is presumed to be an SN2 mechanism. msu.edumsu.edu This reaction leads to the formation of a secondary amine. The initial reaction produces the salt of the secondary amine, which can then be deprotonated by excess primary amine in the reaction mixture to yield the free secondary amine. chemguide.co.uk This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, often resulting in a complex mixture of products. chemguide.co.uk

Sulfonylation (Hinsberg Test): Reaction with an electrophilic reagent like benzenesulfonyl chloride provides a method for distinguishing between primary, secondary, and tertiary amines. msu.edumsu.edu Ethoxy(propyl)amine, as a primary amine, reacts to form a sulfonamide derivative with the loss of HCl. msu.edu The resulting N-(3-ethoxypropyl)benzenesulfonamide still possesses a proton on the nitrogen atom, which makes it acidic and thus soluble in an aqueous alkali solution, a characteristic feature of primary amines in the Hinsberg test.

Table 1: Reactions of Ethoxy(propyl)amine with Various Electrophiles

| Electrophile | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br) | Nucleophilic Substitution (Alkylation) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Forms new C-N bonds; can lead to product mixtures. chemguide.co.uk |

| Benzenesulfonyl Chloride | Nucleophilic Acyl Substitution (Sulfonylation) | N-Substituted Sulfonamide | Basis for the Hinsberg test to identify primary amines. msu.edu |

| Phosgene (COCl₂) | Acylation | Isocyanate | Forms highly reactive isocyanates for further synthesis. britannica.com |

One of the most significant reactions of primary amines is acylation, which leads to the formation of stable N-substituted amides. britannica.comjove.com Ethoxy(propyl)amine hydrochloride can be acylated using various reagents, most commonly acyl chlorides and acid anhydrides, after neutralization to the free amine. orgoreview.comresearchgate.net

Reaction with Acyl Chlorides: The reaction between ethoxy(propyl)amine and an acyl chloride (e.g., ethanoyl chloride) is a vigorous, often violent, nucleophilic addition-elimination reaction that occurs readily in the cold. chemguide.co.uklibretexts.org The amine's lone pair attacks the highly electrophilic carbonyl carbon of the acyl chloride. orgoreview.com This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable N-substituted amide, in this case, N-(3-ethoxypropyl)ethanamide. libretexts.orgsavemyexams.com Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base, neutralizing the HCl byproduct to form an amine salt (e.g., ethoxy(propyl)ammonium chloride). jove.comchemistrystudent.com

Reaction with Acid Anhydrides: The reaction with acid anhydrides (e.g., ethanoic anhydride) is chemically similar to that with acyl chlorides but is generally less vigorous and may require heating. chemguide.co.uk The process is still a nucleophilic acylation. The amine attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the formation of the N-substituted amide and a carboxylate salt of the amine as the byproduct. chemguide.co.uk For example, reacting ethoxy(propyl)amine with ethanoic anhydride yields N-(3-ethoxypropyl)ethanamide and ethoxy(propyl)ammonium ethanoate. This method can be advantageous for chemoselective acylation. tandfonline.com

Table 2: Conditions for Acylation of Ethoxy(propyl)amine

| Acylating Agent | Typical Conditions | Byproduct | Notes |

|---|---|---|---|

| Acyl Chloride (RCOCl) | Cold, often with 2 eq. of amine or other base (e.g., pyridine) | Amine Hydrochloride Salt | Highly reactive, vigorous reaction. libretexts.orgyoutube.com |

| Acid Anhydride ((RCO)₂O) | Room temperature or gentle heating | Amine Carboxylate Salt | Less reactive than acyl chlorides; good for selective reactions. chemguide.co.uktandfonline.com |

Acid-Base Equilibria and Protonation Dynamics in Aqueous and Non-Aqueous Media

Like most amines, ethoxy(propyl)amine is a weak base, while its hydrochloride salt is a conjugate acid that is moderately acidic. libretexts.orgqorganica.com The acid-base properties are fundamental to its reactivity and solubility.

In an aqueous medium , an equilibrium is established. The ethoxy(propyl)ammonium ion from the dissolved salt can donate a proton to water, increasing the concentration of hydronium ions (H₃O⁺) and making the solution acidic.

C₂H₅O(CH₂)₃NH₃⁺ + H₂O ⇌ C₂H₅O(CH₂)₃NH₂ + H₃O⁺

Conversely, the free amine can accept a proton from water, producing hydroxide (B78521) ions (OH⁻) and making the solution basic. savemyexams.com

C₂H₅O(CH₂)₃NH₂ + H₂O ⇌ C₂H₅O(CH₂)₃NH₃⁺ + OH⁻

The position of this equilibrium is dictated by the pKa of the conjugate acid and the pKb of the amine base. qorganica.com For simple primary alkyl amines, pKa values are typically in the range of 9.5 to 11.0. libretexts.org This means that in acidic aqueous solutions (low pH), the protonated ammonium form predominates, rendering the compound water-soluble but non-nucleophilic. libretexts.orglibretexts.org In basic aqueous solutions (high pH), the equilibrium shifts to favor the neutral, free amine form, which is more soluble in organic solvents and is nucleophilically active. savemyexams.com

In non-aqueous media , the protonation dynamics are highly dependent on the solvent. In aprotic solvents, the hydrochloride salt may have limited solubility. The addition of a non-aqueous base (e.g., triethylamine) is often necessary to generate the free amine for subsequent reactions. libretexts.org The choice of solvent and base is critical, as it can influence the reactivity and nucleophilicity of the amine.

Table 3: Acid-Base Properties of Ethoxy(propyl)amine

| Form | Chemical Species | Property | Typical pKa (Conjugate Acid) | Behavior in Water |

|---|---|---|---|---|

| Acid | Ethoxy(propyl)ammonium ion [C₂H₅O(CH₂)₃NH₃⁺] | Moderately Acidic | ~9.5 - 11.0 libretexts.org | Donates a proton to H₂O. qorganica.com |

| Base | Ethoxy(propyl)amine [C₂H₅O(CH₂)₃NH₂] | Weakly Basic | N/A (pKb ≈ 3.0 - 4.5) | Accepts a proton from H₂O. savemyexams.com |

Participation in Complex Organic Transformations

The reactivity of ethoxy(propyl)amine extends beyond simple substitutions to its involvement as a key building block in the formation of more complex molecular architectures, including imines and heterocyclic systems.

Primary amines readily react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orgtu.edu.iq This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. chemistrysteps.comresearchgate.net Following a series of proton transfers, this intermediate is dehydrated (loses a molecule of water) to form the final imine, which contains a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org

The reaction rate is highly pH-dependent. It is typically fastest at a mildly acidic pH of around 4-5. tu.edu.iqlibretexts.org At very low pH, most of the amine is protonated and becomes non-nucleophilic, slowing the reaction. libretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group (OH⁻) and hindering the final dehydration step. libretexts.org

The formation of an imine from ethoxy(propyl)amine and a generic aldehyde (R-CHO) or ketone (R₂C=O) can be generalized as:

C₂H₅O(CH₂)₃NH₂ + R₂C=O ⇌ C₂H₅O(CH₂)₃N=CR₂ + H₂O

Table 4: Formation of Imines (Schiff Bases) from Ethoxy(propyl)amine

| Carbonyl Compound | Product Type | General Structure of Product | Key Reaction Feature |

|---|---|---|---|

| Aldehyde (R-CHO) | Aldimine (Schiff Base) | C₂H₅O(CH₂)₃N=CH-R | Reversible, acid-catalyzed condensation. masterorganicchemistry.comyoutube.com |

| Ketone (R₂C=O) | Ketimine (Schiff Base) | C₂H₅O(CH₂)₃N=CR₂ | Generally less reactive than aldehydes. chemistrysteps.com |

The primary amine functionality of ethoxy(propyl)amine allows it to be a valuable synthon in the construction of nitrogen-containing heterocycles through cycloaddition reactions. While specific examples involving this exact molecule are not extensively documented in mainstream literature, its participation can be inferred from the well-established reactivity of primary amines.

Aza-Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In the hetero-Diels-Alder variant, nitrogen can be incorporated into the ring. Imines, formed from ethoxy(propyl)amine and an aldehyde, can act as dienophiles or be part of the diene system, reacting with dienes or alkenes respectively to form six-membered nitrogen heterocycles like tetrahydropyridines. wikipedia.org

[3+2] Cycloaddition Reactions: Primary amines are precursors to 1,3-dipoles like azomethine ylides, which can participate in [3+2] cycloaddition reactions with dipolarophiles (e.g., alkenes) to form five-membered heterocyclic rings such as pyrrolidines. uchicago.edu For instance, the reaction of an amine with an aldehyde can generate an intermediate that, under specific conditions, leads to an azomethine ylide for cycloaddition. nih.gov

Other Heterocycle Syntheses: Primary amines are fundamental starting materials for a vast number of named reactions that produce heterocycles. sysrevpharm.org For example, they can be used in multicomponent reactions to build complex rings like pyrimidines, imidazoles, or pyrazoles in a single step. mdpi.commdpi.com The reaction of ethoxy(propyl)amine with β-dicarbonyl compounds, for instance, is a classic route to various heterocyclic systems.

Table 5: Potential Participation of Ethoxy(propyl)amine in Heterocycle Formation

| Reaction Type | Reactive Intermediate/Role of Amine | Resulting Heterocycle Class | General Principle |

|---|---|---|---|

| Aza-Diels-Alder ([4+2] Cycloaddition) | Forms an imine which acts as the dienophile. | Tetrahydropyridines | Formation of a six-membered N-heterocycle. wikipedia.org |

| [3+2] Cycloaddition | Precursor to an azomethine ylide (1,3-dipole). | Pyrrolidines | Formation of a five-membered N-heterocycle. uchicago.edu |

| Multicomponent Reactions | Acts as the nitrogen source/nucleophile. | Pyrimidines, Imidazoles, etc. | One-pot synthesis of complex heterocyclic structures. mdpi.com |

Derivatization Strategies for Targeted Functional Group Modifications

The chemical versatility of this compound is primarily centered on the reactivity of its terminal primary amine group. This functional group serves as a key site for a variety of derivatization strategies aimed at modifying the molecule's structure, polarity, and functionality. These modifications are crucial for synthesizing a diverse range of chemical entities for various research and industrial applications. The principal pathways for derivatization include N-acylation, N-alkylation, and nucleophilic addition reactions, which allow for the introduction of a wide array of substituents.

N-Acylation for Amide Synthesis

The conversion of the primary amine in ethoxy(propyl)amine to an amide is a fundamental derivatization strategy. Direct condensation with a carboxylic acid is generally inefficient due to the formation of a stable ammonium-carboxylate salt and requires high temperatures to drive off water. stackexchange.com Therefore, practical syntheses rely on the activation of the carboxylic acid or the use of coupling agents.

Commonly, the amine is reacted with a more electrophilic carboxylic acid derivative, such as an acyl chloride or acid anhydride, to form the corresponding N-(3-ethoxypropyl)amide. libretexts.org More contemporary and atom-economical methods have been developed to avoid the generation of stoichiometric waste. One such method involves a ruthenium-catalyzed coupling of the amine and a carboxylic acid using an alkyne as an activator. nih.gov For instance, the use of ethoxyacetylene as a coupling reagent with a ruthenium catalyst provides the desired amide in high yield, generating only ethyl acetate (B1210297) as a volatile, easily removable byproduct. nih.gov

| Reactant | Reagents/Catalyst | Conditions | Resulting Derivative | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Ethoxyacetylene, Ru-catalyst (e.g., RuCl₃) | Dioxane, 40°C | N-(3-ethoxypropyl)amide | nih.gov |

| Acyl Chloride | Base (e.g., Triethylamine) | Aprotic solvent (e.g., CH₂Cl₂) | N-(3-ethoxypropyl)amide | libretexts.org |

| Carboxylic Acid | Carbodiimide coupling agent (e.g., EDC) | Organic solvent | N-(3-ethoxypropyl)amide |

N-Alkylation via Reductive Amination

Reductive amination is a highly effective one-pot method for introducing alkyl groups to the nitrogen atom of ethoxy(propyl)amine, thereby converting the primary amine into a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the initial reaction of the amine with an aldehyde or a ketone under weakly acidic conditions to form an intermediate imine (or the corresponding iminium ion). wikipedia.org This intermediate is not isolated but is reduced in situ to the final alkylated amine.

A key advantage of this method is the use of specific reducing agents that are selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they are most effective at the slightly acidic pH that favors imine formation. wikipedia.orgmasterorganicchemistry.com This strategy avoids the over-alkylation often problematic in direct alkylation with alkyl halides. masterorganicchemistry.com By reacting ethoxy(propyl)amine with different aldehydes or ketones, a wide variety of N-substituted derivatives can be synthesized.

| Carbonyl Compound | Reducing Agent | Conditions | Resulting Derivative (Secondary Amine) | Reference |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN or NaBH(OAc)₃, weak acid | Methanol or Dichloroethane | N-methyl-3-ethoxypropan-1-amine | masterorganicchemistry.com |

| Acetone | NaBH₃CN or NaBH(OAc)₃, weak acid | Methanol or Dichloroethane | N-isopropyl-3-ethoxypropan-1-amine | masterorganicchemistry.com |

| Cyclohexanone | NaBH₃CN or NaBH(OAc)₃, weak acid | Methanol or Dichloroethane | N-cyclohexyl-3-ethoxypropan-1-amine | nih.gov |

| Benzaldehyde | NaBH₃CN or NaBH(OAc)₃, weak acid | Methanol or Dichloroethane | N-benzyl-3-ethoxypropan-1-amine | masterorganicchemistry.com |

Nucleophilic Ring-Opening of Oxetanes

The primary amine of 3-ethoxypropylamine (B153944) can also function as a potent nucleophile, capable of attacking strained electrophilic ring systems. A documented application of this reactivity is the ring-opening of oxetanes. scientificlabs.co.uk In this reaction, the lone pair of electrons on the nitrogen atom attacks one of the carbon atoms of the four-membered oxetane (B1205548) ring, leading to the cleavage of a carbon-oxygen bond. This process results in the formation of a new, longer-chain molecule that incorporates both the ethoxypropylamine backbone and the opened oxetane unit, yielding a derivative with a terminal hydroxyl group. This strategy has been utilized in the synthesis of specialized oligomers where the properties are tailored by the incorporation of the amine. scientificlabs.co.uk

Structural Elucidation and Conformational Analysis of Ethoxy Propyl Amine Hydrochloride

Crystal Structure Determination via X-ray Diffraction

X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For ethoxy(propyl)amine hydrochloride, this method would reveal precise details about its molecular geometry, the dimensions of its unit cell, and the manner in which the molecules are packed in the crystal lattice.

The key geometric parameters, such as bond lengths, bond angles, and torsion angles, are anticipated to adopt values typical for sp3-hybridized carbon, oxygen, and nitrogen atoms. For instance, the C-C bond lengths would be in the range of 1.52-1.54 Å, C-O and C-N bonds approximately 1.43 Å and 1.47 Å respectively, and the angles around the carbon, oxygen, and nitrogen atoms would be close to the ideal tetrahedral angle of 109.5°.

The unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice, would be determined from the diffraction pattern. These parameters include the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The crystal system (e.g., monoclinic, orthorhombic) would also be identified.

Table 1: Expected Molecular Geometry Parameters for Ethoxy(propyl)ammonium Cation

| Parameter | Expected Value Range |

|---|---|

| C-C Bond Length | 1.52 - 1.54 Å |

| C-O Bond Length | ~1.43 Å |

| C-N Bond Length | ~1.47 Å |

| C-C-C Bond Angle | ~109.5° |

| C-O-C Bond Angle | ~109.5° |

The crystal packing of this compound would be dominated by strong hydrogen bonds between the ammonium (B1175870) group of the cation and the chloride anions. These N-H···Cl hydrogen bonds are a common and organizing feature in the crystal structures of amine hydrochlorides. The hydrogen atoms of the ammonium group act as donors, while the chloride ion is the acceptor.

Conformational Preferences and Dynamics

The flexibility of the ethoxypropyl chain allows the molecule to adopt various conformations in both the solid state and in solution. Understanding these conformational preferences is crucial for a complete structural description.

Theoretical calculations, such as molecular mechanics or quantum chemical methods, can be employed to explore the conformational landscape of the ethoxy(propyl)ammonium cation. By systematically rotating the dihedral (torsion) angles along the C-C, C-O, and C-N bonds, a potential energy surface can be generated. This surface reveals the low-energy conformations (energy minima) and the energy barriers to interconversion between them.

Key dihedral angles to consider include the C-C-C-N, C-C-O-C, and O-C-C-C torsions. The relative energies of different conformers (e.g., anti vs. gauche) will determine the most populated states. For instance, an anti-conformation along the central C-C-C backbone is often energetically favored to minimize steric hindrance.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description |

|---|---|

| C-C-C-N | Defines the orientation of the ammonium group relative to the propyl chain. |

| C-C-O-C | Describes the conformation around the ether linkage. |

Experimental techniques can provide valuable information about the conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is a powerful tool to study molecular conformation. The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons through the Karplus equation. This allows for the determination of the preferred conformation around specific bonds. For the solid state, solid-state NMR techniques could provide information on the conformation adopted in the crystal lattice.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is sensitive to the vibrational modes of a molecule, which are in turn influenced by its conformation. Specific vibrational bands, particularly in the "fingerprint" region (below 1500 cm⁻¹), can be assigned to different conformers. The N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and C-N stretching vibrations around 1020-1220 cm⁻¹ would be characteristic of the primary amine salt. docbrown.info

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules. Since ethoxy(propyl)amine is not chiral, it would not exhibit a CD spectrum unless a chiral center is introduced, for example, through isotopic substitution or by interaction with a chiral environment.

Stereochemical Characterization and Isomeric Forms

Ethoxy(propyl)amine itself is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers or diastereomers. The primary isomeric considerations for this compound would be constitutional isomers, which have the same molecular formula but different connectivity. However, the name "ethoxy(propyl)amine" specifies a particular arrangement of atoms. Positional isomers could exist, for example, where the ethoxy group is attached to a different carbon of the propyl chain (e.g., 2-ethoxypropylamine).

In the context of this compound, the stereochemistry is straightforward due to the absence of chirality in the parent molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethoxy(propyl)ammonium |

Advanced Spectroscopic Characterization for Structural Confirmation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of individual atoms. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), one can deduce the connectivity and structure of a molecule.

Proton NMR (¹H NMR) for Proton Environment and Chemical Shifts

A ¹H NMR spectrum of Ethoxy(propyl)amine hydrochloride would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the proton. The presence of the electronegative oxygen and nitrogen atoms would cause protons on adjacent carbons to be deshielded, shifting their signals to a higher frequency (downfield).

The expected proton environments would be:

The methyl protons (-CH₃) of the ethoxy group.

The methylene (B1212753) protons (-CH₂-) of the ethoxy group, adjacent to the oxygen.

The methylene protons of the propyl group adjacent to the nitrogen atom.

The central methylene protons of the propyl group.

The terminal methyl protons of the propyl group.

The protons attached to the nitrogen atom of the ammonium (B1175870) salt (-NH₂⁺-).

Spin-spin coupling between adjacent, non-equivalent protons would result in the splitting of these signals into multiplets (e.g., triplets, quartets), providing further confirmation of the connectivity within the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are also influenced by the electronegativity of neighboring atoms.

The expected carbon signals would correspond to:

The methyl carbon of the ethoxy group.

The methylene carbon of the ethoxy group.

The three distinct carbons of the propyl group.

The carbon atoms bonded to the oxygen and nitrogen would be expected to have larger chemical shifts (be further downfield) compared to the other aliphatic carbons.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Connectivity and Dynamics

To definitively assign the proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) would show the correlation between each proton and the carbon atom it is directly attached to.

Solid-state NMR could provide insights into the crystal packing and intermolecular interactions of this compound in its solid form.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

Vibrational Mode Assignments and Functional Group Identification

An IR spectrum of this compound would be expected to display absorption bands corresponding to:

N-H stretching vibrations of the ammonium group (-NH₂⁺-), typically appearing as a broad band in the range of 3200-2800 cm⁻¹.

C-H stretching vibrations of the aliphatic (propyl and ethoxy) groups, usually found between 3000 and 2850 cm⁻¹.

N-H bending vibrations , which would be expected around 1600-1500 cm⁻¹.

C-O stretching vibration of the ether linkage, typically in the 1150-1085 cm⁻¹ region.

C-N stretching vibration , which would likely appear in the 1250-1020 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-C backbone vibrations.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions via Spectroscopic Shifts

The presence of the ammonium group (-NH₂⁺-) and the chloride counter-ion (Cl⁻) indicates the potential for significant hydrogen bonding in the solid state. These interactions would be observable in the IR spectrum. Specifically, the N-H stretching bands would likely be broadened and shifted to lower frequencies compared to a free amine. The extent of this broadening and shifting can provide qualitative information about the strength of the hydrogen bonding network within the crystal lattice.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound, analysis would typically be performed on its free base, 3-ethoxy-1-propanamine, after neutralization. The electron ionization (EI) mass spectrum of 3-ethoxy-1-propanamine (C₅H₁₃NO) provides key data for its structural confirmation. nist.gov

The molecular weight of 3-ethoxy-1-propanamine is 103.16 g/mol . nist.gov In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass, which is observed for this compound. libretexts.org The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 103.

Aliphatic amines and ethers undergo characteristic fragmentation pathways, most notably alpha-cleavage. libretexts.org For 3-ethoxy-1-propanamine, cleavage can occur at several positions, leading to a series of diagnostic fragment ions. The most prominent fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which involves the loss of a propyl-ether radical to form a resonance-stabilized iminium cation at m/z 30. This is often the base peak in the spectrum of primary amines. libretexts.org Another significant fragmentation pathway involves cleavage alpha to the ether oxygen.

The fragmentation pattern provides a veritable fingerprint for the molecule, allowing for its unambiguous identification. The key fragments observed in the electron ionization mass spectrum of 3-ethoxy-1-propanamine are detailed in the table below.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 103 | [CH₃CH₂OCH₂CH₂CH₂NH₂]⁺ | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 86 | [M - NH₃]⁺ | [C₅H₁₀O]⁺ | Loss of ammonia (B1221849) |

| 72 | [M - CH₂O]⁺ | [C₄H₁₀N]⁺ | Loss of formaldehyde |

| 59 | [CH₃CH₂O=CH₂]⁺ | [C₃H₇O]⁺ | α-cleavage at ether |

| 45 | [CH₃CH₂O]⁺ | [C₂H₅O]⁺ | Ethoxy cation |

| 30 | [CH₂=NH₂]⁺ | [CH₄N]⁺ | α-cleavage at amine (Base Peak) |

This data is based on the expected fragmentation patterns for aliphatic amines and ethers and may be compared with experimental data from sources such as the NIST WebBook for 3-Ethoxy-1-propanamine. nist.gov

Based on a comprehensive review of available scientific literature, there are no specific computational and theoretical investigation studies focused solely on this compound. As a result, the generation of a detailed article adhering to the requested outline is not possible without fabricating data.

Scientific research in the public domain does not appear to have focused on the quantum chemical calculations (like Density Functional Theory or Ab Initio Methods), molecular dynamics simulations, prediction of spectroscopic parameters, modeling of reaction mechanisms, or theoretical studies on intermolecular interactions for this specific compound. Therefore, detailed research findings, data tables, and specific analyses for this compound's molecular structure, electronic properties, conformational landscape, and reaction pathways are not available.

For a scientifically accurate and authoritative article to be written, published research in peer-reviewed journals would be required. In the absence of such studies on this compound, any attempt to provide the requested information would be speculative and not based on factual, verifiable scientific evidence.

Computational and Theoretical Investigations of Ethoxy Propyl Amine Hydrochloride Systems

Theoretical Studies on Intermolecular Interactions

Characterization of Hydrogen Bonding Networks

The crystal lattice of an amine hydrochloride is primarily dictated by a network of hydrogen bonds. In Ethoxy(propyl)amine hydrochloride, the protonated primary amine group (-NH3+) of the ethoxy(propyl)ammonium cation is the principal hydrogen bond donor. The chloride anion (Cl-), with its high electronegativity and negative charge, serves as the primary hydrogen bond acceptor.

The fundamental and most significant interaction is the charge-assisted hydrogen bond between the ammonium (B1175870) cation and the chloride anion (N-H+···Cl-). This type of hydrogen bond is a major contributor to the stability of the crystal lattice in amine hydrochlorides. nist.gov The three hydrogen atoms of the -NH3+ group can each participate in hydrogen bonding, leading to a potentially complex three-dimensional network. These strong interactions create a framework that holds the ions together.

Computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing these hydrogen bonds. researchgate.net Analysis of the electron density at the bond critical points (BCP) between the donor and acceptor atoms can confirm the presence and quantify the strength of these interactions.

Table 1: Estimated Hydrogen Bond Parameters in this compound Systems

| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical Bond Length (Å) | Typical Bond Angle (°) | Estimated Interaction Energy (kcal/mol) |

| N-H⁺ | Cl⁻ | Strong, Charge-Assisted | 2.9 - 3.2 | 150 - 180 | 10 - 20 |

| C-H | Cl⁻ | Weak | 3.5 - 3.9 | 120 - 160 | 1 - 3 |

| C-H | O | Weak | 3.2 - 3.6 | 110 - 150 | 0.5 - 2 |

Note: The values presented in this table are estimations based on computational studies of similar alkylamine hydrochloride and organic systems. Specific experimental or computational data for this compound is not currently available.

Quantification of Dispersion and Electrostatic Interactions

Electrostatic interactions are the dominant attractive forces in an ionic compound like this compound. These include the strong ion-ion attraction between the positively charged ethoxy(propyl)ammonium cation and the negatively charged chloride anion. Dipole-dipole interactions between the polar C-N and C-O bonds of adjacent cations also contribute to the electrostatic landscape. researchgate.net Computational techniques such as Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) mapping can be used to visualize and quantify the charge distribution and electrostatic potential on the molecular surface, highlighting the regions of positive and negative potential that drive these interactions. rsc.org

Dispersion forces , a component of the broader van der Waals forces, are ubiquitous and arise from the temporary fluctuations in electron density that create transient dipoles. Although individually weak, the cumulative effect of dispersion forces between the alkyl chains (the propyl and ethoxy groups) can be significant, particularly in the close packing of the crystal lattice. nist.gov The size and shape of the alkyl groups influence the magnitude of these interactions; longer or more branched chains lead to stronger dispersion forces. researchgate.net Energy decomposition analysis (EDA) within a DFT framework can be employed to partition the total interaction energy into its electrostatic, dispersion, exchange-repulsion, and polarization components, providing a quantitative understanding of their relative contributions. researchgate.net

Table 2: Qualitative and Estimated Quantitative Contributions of Intermolecular Forces in this compound

| Interaction Type | Description | Relative Strength | Estimated Energy Contribution (kcal/mol) |

| Ion-Ion | Electrostatic attraction between ethoxy(propyl)ammonium cation and chloride anion. | Very Strong | > 50 |

| Hydrogen Bonding | Primarily N-H⁺···Cl⁻ interactions, with weaker C-H···Cl⁻ and C-H···O. | Strong | 10 - 20 (for N-H⁺···Cl⁻) |

| Dipole-Dipole | Attraction between permanent dipoles of C-N and C-O bonds. | Moderate | 2 - 5 |

| Dispersion Forces | Attraction due to temporary fluctuations in electron density, primarily in the alkyl and ethoxy groups. | Weak to Moderate (Cumulative) | 5 - 10 (total) |

Note: The energy contributions are estimations based on general principles and computational studies of analogous systems. The actual values for this compound would require specific quantum chemical calculations.

Impact of Intermolecular Forces on Macroscopic Chemical Properties

The nature and strength of the intermolecular forces within this compound have a direct and predictable impact on its macroscopic chemical and physical properties.

The strong ionic and hydrogen bonding interactions result in a high lattice energy, which in turn leads to a relatively high melting point compared to its non-ionic amine precursor, 3-ethoxypropylamine (B153944). bldpharm.comnist.gov To melt the solid, significant thermal energy is required to overcome these strong intermolecular forces and disrupt the crystal lattice.

The solubility of this compound is also dictated by these forces. Its ionic nature and the ability of the ammonium group and chloride ion to form hydrogen bonds with water molecules suggest good solubility in polar protic solvents like water. The dissolution process involves the disruption of the ionic lattice and the formation of new ion-dipole and hydrogen bonding interactions with the solvent molecules. In contrast, its solubility in nonpolar solvents is expected to be low, as these solvents cannot effectively solvate the charged ions and disrupt the strong intermolecular forces of the crystal lattice.

Intermolecular Interactions in Ethoxy Propyl Amine Hydrochloride Systems

Nature and Strength of Hydrogen Bonding Involving Amine and Hydrochloride Moieties

The most significant intermolecular interaction in solid Ethoxy(propyl)amine hydrochloride is the hydrogen bond between the protonated primary amine (the propylammonium cation) and the chloride anion. In this primary amine salt, the nitrogen atom carries a formal positive charge and has three attached hydrogen atoms, making it an effective hydrogen bond donor. The chloride ion, with its high electronegativity and negative charge, acts as a strong hydrogen bond acceptor.

The resulting interaction is a charge-assisted hydrogen bond of the type N⁺-H···Cl⁻. nih.gov This bond is considerably stronger than a neutral N-H···N or O-H···O hydrogen bond due to the enhanced electrostatic attraction between the positively charged ammonium (B1175870) group and the negatively charged chloride ion. In the solid state, these N⁺-H···Cl⁻ bonds are a primary determinant of the crystal lattice structure, creating a robust, three-dimensional network.

Spectroscopic studies, particularly using infrared (IR) spectroscopy, are instrumental in characterizing these hydrogen bonds. The stretching vibrations of the N⁺-H group in aliphatic amine salts are typically observed in the IR spectrum. cdnsciencepub.com The formation of strong hydrogen bonds causes a noticeable shift of these N-H stretching bands to lower frequencies (a bathochromic shift) and often leads to significant band broadening compared to the free amine. cdnsciencepub.com For primary aliphatic amine hydrochlorides, multiple sharp or broad bands can appear, reflecting the complex vibrational environment and potential for multiple hydrogen bonding configurations within the crystal. cdnsciencepub.com

In aqueous solutions, the nature of hydrogen bonding changes. The primary interaction shifts from N⁺-H···Cl⁻ to competitive hydrogen bonding between the propylammonium cation and surrounding water molecules (N⁺-H···O) and between the chloride anion and water (Cl⁻···H-O). cdnsciencepub.com

Role of Van der Waals Forces and Other Weak Interactions

While strong hydrogen bonds define the primary interactions, weaker forces, collectively known as van der Waals forces, play a crucial, cumulative role. These forces are critical for understanding the interactions involving the nonpolar parts of the this compound molecule—specifically, the propyl (-CH₂CH₂CH₃) and ethoxy (-OCH₂CH₃) groups. Van der Waals forces can be categorized into several types, with London dispersion forces being the most relevant for these nonpolar chains. libretexts.org

Dipole-Dipole Interactions: The Ethoxy(propyl)amine cation possesses a permanent dipole due to the electronegativity difference between the oxygen, nitrogen, and carbon atoms. However, in the ionic salt form, the much stronger ion-ion and ion-dipole interactions are the dominant electrostatic forces, largely overshadowing the weaker dipole-dipole interactions between individual cations.

The interplay between the hydrophilic, hydrogen-bonding head ([CH₂CH₂CH₂NH₃]⁺Cl⁻) and the hydrophobic, van der Waals-interacting tail (CH₃CH₂O-) gives the molecule its amphiphilic character.

Table 1: Summary of Intermolecular Forces in this compound

| Interaction Type | Interacting Moieties | Relative Strength | Key Characteristics |

| Ion-Ion | [R-NH₃]⁺ and Cl⁻ | Very Strong | Primary force holding the ionic lattice together. |

| Hydrogen Bonding | N⁺-H and Cl⁻ (solid) / O-H (water) | Strong | Directional; crucial for crystal packing and aqueous solubility. |

| London Dispersion | Propyl and Ethoxy chains | Weak (but cumulative) | Non-directional; increases with chain length; important for hydrophobic interactions. |

| Dipole-Dipole | Polar C-O, C-N bonds | Weak | Generally overshadowed by stronger ionic interactions. |

Impact of Intermolecular Interactions on Supramolecular Assembly and Aggregation

The dual nature of this compound, possessing a polar, ionic head group and a nonpolar, hydrocarbon tail, makes it an amphiphilic molecule. researchgate.net This amphiphilicity drives the formation of ordered, large-scale structures, known as supramolecular assemblies, particularly in aqueous solutions. acs.org

When dispersed in water, the hydrophilic ammonium chloride head groups readily interact with polar water molecules through favorable hydrogen bonds. libretexts.org Conversely, the hydrophobic ethoxypropyl tails disrupt the hydrogen-bonding network of water, an energetically unfavorable situation. To minimize this hydrophobic effect, the molecules spontaneously self-assemble. This process shields the hydrophobic tails from the water, while exposing the hydrophilic heads to the solvent. researchgate.net

Depending on factors such as concentration, temperature, and the presence of other salts, various aggregates can form. nih.gov

Micelles: Above a certain concentration, known as the critical micelle concentration (CMC), amphiphiles can form spherical or cylindrical micelles. In these structures, the hydrophobic tails cluster together in the core, while the hydrophilic heads form a shell that interfaces with the surrounding water. nih.govnih.gov

Vesicles or Bilayers: At different concentrations or under different conditions, bilayer structures like vesicles (hollow spheres) or lamellae can form. nih.gov

The specific structure formed is often predicted by the geometric packing parameter, which relates the volume of the hydrophobic chain to the surface area of the hydrophilic headgroup. nih.gov The formation of these assemblies is a dynamic equilibrium, driven by the thermodynamic imperative to minimize free energy through the optimization of both enthalpic (hydrogen bonding) and entropic (hydrophobic effect) contributions.

Theoretical and Experimental Probes of Interaction Energies

The energies of the various intermolecular interactions in this compound systems can be quantified using both experimental and theoretical techniques.

Experimental Probes:

Isothermal Titration Calorimetry (ITC): This is a powerful technique for directly measuring the heat changes associated with intermolecular interactions, such as binding events or micelle formation. nih.gov An ITC experiment can provide a complete thermodynamic profile of the self-assembly process, including the change in enthalpy (ΔH), entropy (ΔS), and the association constant (Kₐ). researchgate.netnews-medical.net This allows for the quantification of the driving forces behind supramolecular aggregation.

Spectroscopy: As mentioned, IR and Raman spectroscopy can probe the changes in vibrational frequencies upon hydrogen bond formation, providing insight into their strength. cdnsciencepub.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study hydrogen bonding and the dynamics of molecular aggregation. nih.gov

Theoretical Probes:

Quantum Mechanical Calculations: Methods based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to model intermolecular interactions. nih.govescholarship.org These calculations can determine the geometries and energies of interacting molecules with high accuracy.

Energy Decomposition Analysis (EDA): EDA is a computational technique that partitions the total interaction energy into physically meaningful components. nih.govnih.gov This allows for a quantitative assessment of the relative contributions of different forces. A typical EDA scheme breaks down the total interaction energy (ΔE_int) into terms such as:

Electrostatics (ΔE_elec): The classical Coulombic interaction between the charge distributions of the molecules.

Exchange-Repulsion (ΔE_ex-rep): The short-range repulsion arising from the Pauli exclusion principle.

Polarization (ΔE_pol): The attractive interaction from the distortion of each molecule's electron cloud by the other.

Dispersion (ΔE_disp): The attraction from correlated electron fluctuations (London forces). acs.org

Charge Transfer (ΔE_ct): Energy stabilization from the transfer of electrons between molecules. researchgate.net

Table 2: Representative Components of Interaction Energy from a Theoretical Energy Decomposition Analysis (EDA)

| Energy Component | Physical Origin | Nature of Force |

| ΔE_elec | Coulombic interaction of static charge distributions | Attractive/Repulsive |

| ΔE_ex-rep | Pauli exclusion principle | Repulsive |

| ΔE_pol | Induction / Induced dipoles | Attractive |

| ΔE_disp | Correlated electron fluctuations (London forces) | Attractive |

| ΔE_ct | Electron donation from HOMO to LUMO | Attractive |

This combined experimental and theoretical approach provides a comprehensive understanding of the hierarchy of forces that dictate the structure and behavior of this compound.

Applications and Synthetic Utility of Ethoxy Propyl Amine Hydrochloride in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

Ethoxy(propyl)amine hydrochloride is recognized as a key intermediate and building block in the synthesis of diverse organic molecules, including pharmaceuticals, agrochemicals, and surfactants. cymitquimica.com Its utility stems from the presence of two reactive sites: the nucleophilic primary amino group and the chemically stable ethoxy group. This bifunctionality allows for its incorporation into larger molecules, providing a flexible three-carbon chain with an ether linkage that can influence properties like solubility, polarity, and bioavailability in the final product.

The compound's role as a foundational component is highlighted in its use in the production of industrial chemicals such as dyes and cosmetics. lookchem.comfishersci.fifishersci.pt For instance, it is a known intermediate in the synthesis of Disperse Red 90. lookchem.com The preparation of 3-ethoxypropylamine (B153944) itself is a well-established industrial process, often starting from the reaction of ethanol (B145695) with acrylonitrile (B1666552) to form 3-ethoxypropionitrile (B165598), which is subsequently hydrogenated to yield the final primary amine. google.comgoogle.com This availability makes it a reliable choice for large-scale synthetic applications.

Precursor in the Development of Nitrogen-Containing Heterocycles

The primary amine group of ethoxy(propyl)amine is a key functional handle for the construction of nitrogen-containing heterocyclic compounds, which are core structures in a vast number of pharmaceuticals. eurjchem.comresearchgate.net The amine can act as a nucleophile to react with various electrophilic partners, leading to cyclization and the formation of stable ring systems.

A specific example of its application is in the synthesis of substituted furo[3,4-d]pyrimidines. Research has shown that 3-ethoxypropylamine can be used in nucleophilic substitution reactions on heterocyclic cores. In one documented procedure, it reacts with a dichloro-substituted furopyrimidine derivative, demonstrating its role in building complex, fused heterocyclic systems that are of interest in medicinal chemistry. ambeed.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | 3-Ethoxypropylamine | Dimethyl sulfoxide (B87167) (DMSO) | 60°C | Substituted Furo[3,4-d]pyrimidine |

Use in the Preparation of Specialized Amine Derivatives

The reactivity of the primary amine in this compound allows for its conversion into a wide array of specialized amine derivatives. Standard organic transformations can be applied to modify this functional group, leading to secondary amines, amides, sulfonamides, and other N-substituted products. These reactions are fundamental in tailoring the properties of a molecule for specific applications.

The amine readily undergoes acylation when treated with reagents like acid chlorides and acid anhydrides, forming stable amide bonds. fishersci.com This is a common strategy in medicinal chemistry to build peptide-like structures or to modify the electronic and lipophilic character of a molecule.

Furthermore, its role in more specialized applications has been explored. For example, it can be used as a solvent and reactant in certain base-catalyzed oxidations. lookchem.com It has also been used in the preparation of N-substituted ethylenediamine (B42938) ligands, which are subsequently complexed with nickel(II) for use in studying the epimerization of sugars. lookchem.com This demonstrates its utility in creating more elaborate amine structures with specific functions.

| Reagent Class | Derivative Formed | Significance |

|---|---|---|

| Acid Chlorides / Anhydrides | N-(3-ethoxypropyl)amides | Formation of stable, neutral amide linkages common in pharmaceuticals. |

| Alkyl Halides | Secondary / Tertiary Amines | Modification of basicity and nucleophilicity. |

| Sulfonyl Chlorides | N-(3-ethoxypropyl)sulfonamides | Creation of highly stable, acidic N-H bonds for hydrogen bonding. |

Applications in the Synthesis of Ligands and Catalytic Intermediates

The structural motifs present in this compound make it an attractive precursor for the synthesis of ligands used in coordination chemistry and catalysis. The primary amine can be elaborated into multidentate structures that can chelate to metal ions. The presence of the ether oxygen atom at a defined distance from the nitrogen allows for the potential formation of bidentate N,O-ligands, which are important in stabilizing transition metal catalysts.

An illustrative application is the preparation of N,N'-dialkylethylenediamine ligands containing ether linkages for complexing with Ni(II). lookchem.com Such complexes have been shown to be effective in catalyzing the C-2 epimerization of aldohexoses. The ether functionality in these ligands enhances the solubility of the resulting metal complexes, which in turn increases the rate of the catalytic reaction. lookchem.com This highlights how building blocks like 3-ethoxypropylamine can be used to fine-tune the properties of a catalyst system for improved performance under mild conditions. While this specific example uses a derivative, it underscores the potential of the ethoxypropylamine scaffold in the design of effective ligands and catalytic intermediates.

Q & A

Q. What are the critical parameters for optimizing the synthesis of ethoxy(propyl)amine hydrochloride in a laboratory setting?

Answer: Key parameters include:

- Amine source selection : Use primary amines (e.g., propylamine) to minimize side reactions like over-alkylation .

- Hydrochloride salt formation : React the free amine with HCl gas or concentrated HCl in anhydrous conditions to avoid hydrolysis .

- Reaction temperature : Maintain 0–5°C during salt formation to prevent thermal degradation.

- Purification : Employ recrystallization from ethanol/ether mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of:

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photooxidation of the ethoxy group .

- Moisture control : Use desiccants (e.g., silica gel) to avoid deliquescence (water absorption >5% w/w degrades purity) .

- Long-term stability : Purity decreases by ~2%/month at 4°C but remains stable for >6 months at -80°C .

Advanced Research Questions

Q. How do reaction mechanisms differ between nucleophilic substitution and reductive amination pathways for synthesizing ethoxy(propyl)amine derivatives?

Answer:

- Nucleophilic substitution :

- Conditions : Ethoxypropyl halide + excess NH₃/amine in polar aprotic solvent (e.g., DMF) at 60°C.

- Mechanism : SN2 attack by amine, leading to inversion at the α-carbon .

- Limitations : Competing elimination (E2) at >70°C reduces yield .

- Reductive amination :

- Conditions : Ethoxypropanal + NH₃ + NaBH₃CN in methanol.

- Mechanism : Imine formation followed by borohydride reduction.

- Advantages : Higher selectivity for secondary amines but requires pH control (pH 6–7) .

Data Contradiction : Substitution yields 60–70% purity vs. 80–85% for reductive amination, but the latter introduces trace borate impurities .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity (e.g., HOMO energy ≈ -5.2 eV indicates moderate reactivity) .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to assess stability of the hydrochloride salt .

- Retrosynthetic tools : Platforms like Pistachio or Reaxys prioritize routes with minimal steps (e.g., one-step synthesis from propylamine derivatives) .

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for ethoxy(propyl)amine-based compounds?

Answer:

- Pharmacokinetic factors :

- Bioanalytical validation : Use LC-MS/MS to quantify parent compound vs. metabolites in plasma .

Example : In MAO inhibition assays, in vitro IC₅₀ = 10 nM, but in vivo efficacy drops 10-fold due to rapid clearance .

Q. What strategies mitigate side reactions during functionalization of this compound for drug discovery?

Answer:

- Protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection during alkylation or acylation .

- Catalytic optimization : Employ Pd/C or Raney Ni for selective hydrogenation of nitro intermediates without reducing ethoxy groups .

- Low-temperature lithiation : Use LDA (-78°C) to deprotonate the amine for directed ortho-metalation in aromatic systems .

Q. How do structural modifications (e.g., cyclopropyl substitution) alter the physicochemical properties of ethoxy(propyl)amine derivatives?

Answer:

- Cyclopropyl addition : Increases logP by 0.5–1.0 units (improves BBB penetration) but reduces solubility by ~30% .

- Methyl branching : Lowers melting point (mp) from 120°C to 90°C, enhancing bioavailability .

- Fluorine substitution : Improves metabolic stability (t₁/₂ increases from 2h to 6h) but introduces electronegativity challenges in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.